molecular formula C9H7NO B6611404 3-methyl-1H-isoindol-1-one CAS No. 404859-21-8

3-methyl-1H-isoindol-1-one

Cat. No.: B6611404
CAS No.: 404859-21-8
M. Wt: 145.16 g/mol
InChI Key: IVUFXZVKVFMAAI-UHFFFAOYSA-N
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Description

3-Methyl-1H-isoindol-1-one ( 404859-21-8) is a heterocyclic organic compound with the molecular formula C9H7NO and a molecular weight of 145.16 . This isoindol-1-one derivative serves as a valuable scaffold and versatile intermediate in organic and medicinal chemistry research . Although specific biological data for this exact analog is limited, its structural relatives, particularly the 2,3-dihydro-1H-isoindol-1-one series, demonstrate significant research potential. Compounds based on the isoindolinone core are of high interest in pharmaceutical development for their potential as enzyme inhibitors or receptor modulators due to the presence of a lactam moiety that allows for further functionalization . Preclinical research on similar 3-alkyl-2,3-dihydro-1H-isoindol-1-one compounds has shown promising biological activities, including potent antiplatelet aggregation, antioxidant effects, and neuroprotective properties, suggesting potential applications in the development of therapies for conditions like acute ischemic stroke . Furthermore, certain isoindol-1-one derivatives have historical applications in agrochemical research, exhibiting herbicidal activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest advancements regarding the applications of this chemical class.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-6-7-4-2-3-5-8(7)9(11)10-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUFXZVKVFMAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Methyl 1h Isoindol 1 One and Functionalized Derivatives

Direct and Multistep Synthetic Routes to Substituted Isoindolin-1-ones

The construction of the isoindolin-1-one (B1195906) core can be achieved through a variety of direct and multistep synthetic sequences, often employing readily available carbonyl-containing starting materials. These methods provide access to a wide range of substituted derivatives, allowing for the systematic exploration of structure-activity relationships.

Reactions Involving Specific Carbonyl Compounds

A number of carbonyl compounds serve as versatile precursors for the synthesis of isoindolin-1-ones. The reactivity of these starting materials can be harnessed to forge the heterocyclic ring system through intramolecular cyclization and condensation reactions.

Oxoacids: 2-Acylbenzoic acids are valuable starting materials for the synthesis of 3-substituted isoindolin-1-ones. For instance, the condensation of 2-acetylbenzoic acid derivatives with various amines or ammonium (B1175870) acetate (B1210297) provides a direct route to 3-methyleneisoindolin-1-ones. These reactions typically proceed smoothly and can afford high to quantitative yields of the desired products. researchgate.net Chiral phosphoric acids have been employed to catalyze the enantioselective condensation of 2-acetylbenzoic acids with 2-substituted anilines, leading to the formation of C-N axially chiral N-aryl-3-methyleneisoindolin-1-ones. researchgate.net

Phthalimides: The reduction of phthalimides represents a classical yet effective method for accessing the isoindolin-1-one core. Electrochemical methods have been developed for the controlled reduction of cyclic imides, providing access to both hydroxylactams and lactams by tuning the electric current and reaction time. organic-chemistry.org This approach offers a broad substrate scope and high functional group tolerance. organic-chemistry.org Additionally, catalytic hydrodeoxygenation of phthalimides using catalysts such as Palladium on carbon (Pd/C) in acidic media or bimetallic supported nanomaterials like AgRe/Al₂O₃ can selectively yield isoindolinones. nih.gov Photodecarboxylative addition of carboxylates to phthalimide (B116566) derivatives in aqueous media can also produce 3-hydroxy-isoindolin-1-one derivatives. jcu.edu.au

2-Iodobenzamides: Palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom is an efficient method for synthesizing 3-acyl isoindolin-1-ones. organic-chemistry.org This reaction proceeds under mild conditions and can be adapted in a one-pot sequential procedure to yield 3-hydroxy-3-acylisoindolin-1-ones through subsequent oxidation. organic-chemistry.org

Acyl Halides: The reaction of o-iodobenzoyl chlorides with imines generates N-acyliminium ion adducts. These intermediates can undergo an intramolecular Wurtz-Fittig coupling upon treatment with phenyllithium (B1222949) to afford 2,3-dihydroisoindolones in excellent yields. organic-chemistry.orgorganic-chemistry.org This method allows for the construction of the isoindolinone ring system with the concomitant formation of a new carbon-carbon bond. organic-chemistry.org

Reductive and Acid-Catalyzed Rearrangements of Related Heterocyclic Systems

The isoindolin-1-one skeleton can also be accessed through the rearrangement of other heterocyclic systems, often promoted by reductive or acidic conditions. A notable example is the reductive cyclization of 2-nitro-α-substituted toluenes. This transformation allows for the formation of the five-membered lactam ring through the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization.

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their high atom economy, operational simplicity, and ability to generate molecular complexity in a single step. Several such strategies have been successfully applied to the synthesis of isoindolin-1-ones.

Three-Component Condensation Reactions

A highly efficient approach for the synthesis of isoindolin-1-one derivatives involves the three-component reaction of 2-formylbenzoic acid, a primary amine, and a phosphorus-based reagent such as a phosphite (B83602) or a secondary phosphine (B1218219) oxide. These reactions often proceed under mild, catalyst-free conditions and provide the target compounds in high yields.

The condensation of 2-formylbenzoic acid, a primary amine (e.g., butylamine, cyclohexylamine, or benzylamine), and a dialkyl phosphite can be achieved under solvent-free and catalyst-free microwave-assisted conditions to produce isoindolin-1-one-3-phosphonates. Similarly, the use of secondary phosphine oxides in this three-component system leads to the formation of 3-oxoisoindolin-1-ylphosphine oxides. The reaction mechanism is believed to proceed through a Kabachnik-Fields type reaction followed by a spontaneous cyclization.

Table 1: Three-Component Synthesis of Isoindolin-1-one-3-phosphine Oxides
AmineSecondary Phosphine OxideProductYield (%)
ButylamineBis(p-tolyl)phosphine oxide2-Butyl-3-(bis(p-tolyl)phosphinoyl)isoindolin-1-one99
ButylamineBis(3,5-dimethylphenyl)phosphine oxide2-Butyl-3-(bis(3,5-dimethylphenyl)phosphinoyl)isoindolin-1-one98
CyclohexylamineBis(p-tolyl)phosphine oxide2-Cyclohexyl-3-(bis(p-tolyl)phosphinoyl)isoindolin-1-one97
BenzylamineBis(p-tolyl)phosphine oxide2-Benzyl-3-(bis(p-tolyl)phosphinoyl)isoindolin-1-one98

Base-Promoted Cascade Reactions for C-3 Functionalization

Base-promoted cascade reactions provide a powerful and metal-free approach to construct functionalized isoindolin-1-ones. These reactions often involve a sequence of bond-forming events initiated by a basic catalyst, leading to the rapid assembly of complex molecular architectures from simple starting materials.

A notable example is the reaction of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes, which serve as pronucleophiles. Promoted by an inexpensive and environmentally benign base such as potassium carbonate (K₂CO₃), this cascade process can lead to the formation of isoindolin-1-ones with a tetrasubstituted C-3 position or (Z)-3-(sulfonyl-methylene)isoindolin-1-ones. nih.govnih.gov The reaction proceeds through a series of steps that can be combined in a single pot, demonstrating high efficiency and atom economy. nih.gov This methodology has been utilized to furnish useful intermediates for the synthesis of natural products like aristolactams. nih.govnih.gov

Catalytic Approaches in Isoindolone Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and isoindolin-1-ones are no exception. Catalytic methods offer mild reaction conditions, high efficiency, and the ability to tolerate a wide range of functional groups. Palladium, rhodium, and copper are among the most extensively used metals for this purpose.

Palladium-Catalyzed Synthesis: Palladium catalysts are highly effective in promoting the synthesis of isoindolinones through various mechanisms. One common approach is the intramolecular dehydrogenative C(sp³)–H amidation of 2-methyl-N-substituted benzamides. nih.gov This method can be performed using a heterogeneous catalyst like Pd/C without the need for a stoichiometric oxidant. nih.gov Another strategy involves the diastereoselective reaction of 2-bromobenzaldehyde (B122850) with chiral alkanolamines under a carbon monoxide atmosphere, catalyzed by a palladium complex, to yield tricyclic isoindolinones. researchgate.net

Rhodium-Catalyzed Synthesis: Rhodium catalysts, particularly those containing the pentamethylcyclopentadienyl (Cp) ligand, are powerful tools for the synthesis of isoindolinones via C-H activation. researchgate.net The annulation of N-benzoylsulfonamides with olefins or diazoacetates, catalyzed by [CpRhCl₂]₂, provides access to a wide range of 3-monosubstituted and 3,3-disubstituted isoindolinones. researchgate.net Rhodium(III)-catalyzed oxidative cyclization of oxazolines with cyclopropanols also yields structurally diverse isoindolinones in a highly atom-economical manner.

Copper-Catalyzed Synthesis: Copper catalysts offer a cost-effective and efficient alternative for the synthesis of isoindolinones. Copper(I) iodide can catalyze the deformylative C-N coupling of formamides and isoindolinone-3-ols to provide C(3) primary/secondary amine substituted isoindolinones. Furthermore, copper-catalyzed intramolecular benzylic C-H sulfamidation of 2-benzyl-N-tosylbenzamides provides a route to N-arylsulfonyl-1-arylisoindolinones. organic-chemistry.org

Table 2: Overview of Catalytic Approaches to Isoindolinone Synthesis
CatalystStarting MaterialsReaction TypeKey Features
Palladium (e.g., Pd/C, Pd(PPh₃)₂Cl₂)2-methyl-N-substituted benzamides; 2-bromobenzaldehyde and chiral alkanolaminesDehydrogenative C-H amidation; Carbonylative cyclizationHeterogeneous catalysis, oxidant-free conditions; Diastereoselective
Rhodium (e.g., [Cp*RhCl₂]₂)N-benzoylsulfonamides and olefins/diazoacetates; Oxazolines and cyclopropanolsC-H activation/annulation; Oxidative cyclizationBroad substrate scope, access to 3,3-disubstituted derivatives; High atom economy
Copper (e.g., CuI, Cu(OTf)₂)Formamides and isoindolinone-3-ols; 2-benzyl-N-tosylbenzamidesDeformylative C-N coupling; Intramolecular C-H sulfamidationCost-effective, access to C(3)-amino derivatives; Benzylic C-H functionalization

Rhodium-Catalyzed Cascade Reactions and Nitrile Trifunctionalization

Rhodium catalysis has enabled the development of novel cascade processes for the diastereoselective synthesis of products containing the 1H-isoindole motif, significantly increasing molecular complexity in a single operation. acs.org A key strategy involves the trifunctionalization of a nitrile moiety, which is initiated by the reaction of a rhodium vinylcarbene with a nitrile to form a nitrile ylide with extended conjugation. acs.orgresearchgate.net This versatile intermediate participates in a complex cascade, including a 1,7-electrocyclization and a subsequent 1,5-H shift, to build intricate nitrogen-containing ring structures. acs.org

The reaction pathway has been elucidated through a combination of isotope labeling experiments and in-depth computational studies. acs.org These investigations revealed that the process involves both rhodium-catalyzed and proton-catalyzed steps. acs.org The versatility of in situ generated donor-donor rhodium carbenes is a cornerstone of this methodology, as these intermediates react selectively at different points in the catalytic cycle. acs.org For instance, the treatment of propargyl diazoacetate with various nitriles under [Rh2(esp)2] catalysis successfully yields the desired isoindole-containing products. acs.org

Data sourced from computational studies on the rhodium-catalyzed cascade process. acs.org

Copper-Catalyzed Intramolecular Annulation Reactions for Related Indanones

Copper-catalyzed reactions provide an efficient pathway for synthesizing indanones, which are structurally related to the isoindolone core. A facile and highly effective copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives yields 3-hydroxy-1-indanones under mild conditions with very good yields. organic-chemistry.orgnih.gov This two-step procedure, starting from 2-ethynylbenzaldehyde, first produces 3-hydroxy-2,3-dihydro-1H-inden-1-one in 87% yield via Cu-catalyzed annulation. nih.gov A subsequent oxidation step can then convert this intermediate into the corresponding indane-1,3-dione. nih.gov

This methodology highlights the utility of copper catalysis in constructing the five-membered ring system characteristic of indanones. The reaction proceeds efficiently and offers a valuable synthetic route to these important building blocks. organic-chemistry.org Other transition metals have also been employed in annulation strategies for the construction of the 1-indanone (B140024) core, but copper-based systems are noted for their practicality and effectiveness under mild conditions. researchgate.netorganic-chemistry.org

Table 2: Copper-Catalyzed Synthesis of an Indanone Precursor

Starting Material Catalyst Product Yield
2-Ethynylbenzaldehyde Copper Catalyst 3-Hydroxy-2,3-dihydro-1H-inden-1-one 87%

This reaction is a key step in a two-step procedure to synthesize indane-1,3-dione. nih.gov

Asymmetric Synthesis of Chiral 3-Methyl-1H-isoindol-1-one Derivatives

The synthesis of chiral 3-substituted isoindolinones is of paramount importance, as one enantiomer often exhibits superior biological properties. nih.gov A variety of strategies have been developed for the asymmetric construction of this class of heterocycles, moving from classical resolution of racemates to advanced catalytic methods. chim.itnih.gov

One efficient method involves the direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones. acs.org In this approach, (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones are synthesized from methyl 2-formylbenzoates. acs.org Deprotonation of these chiral auxiliaries with LDA followed by alkylation affords a range of 3-substituted isoindolinones in excellent yields and with high diastereomeric ratios. acs.org

Organocatalysis presents another powerful tool. A cascade reaction consisting of an asymmetric nitro-Mannich reaction of α-amido sulfones, followed by in situ cyclization, yields 3-(nitromethyl)isoindolin-1-ones. nih.gov This reaction, promoted by a neutral bifunctional organocatalyst derived from trans-1,2-diaminocyclohexane (Takemoto's catalyst), achieves very high enantioselectivities, up to 98% ee. nih.govmdpi.com Chiral phase transfer catalysis has also been successfully applied in the asymmetric synthesis of 3,3-disubstituted isoindolinones, addressing the challenge of constructing quaternary stereocenters. nih.gov

Table 3: Comparison of Asymmetric Synthesis Methods for Isoindolinones

Method Catalyst/Auxiliary Key Feature Enantioselectivity (ee) / Diastereomeric Ratio (dr)
Direct Alkylation (S)-2-(tert-butylsulfinyl) chiral auxiliary High yields and diastereoselectivity for 3-substituted products. acs.org High dr
Aza-Henry/Lactamization Cascade Takemoto's bifunctional organocatalyst Asymmetric construction of 3-(nitromethyl)isoindolinones. nih.gov Up to 98% ee

Novel and Green Synthetic Protocols for Isoindolone Production

In line with the principles of green chemistry, novel synthetic protocols are being developed to minimize environmental impact. researchgate.net A powerful alternative to traditional solution-phase synthesis is the use of mechanochemical activation via high-speed ball milling (HSBM), which often avoids the need for solvents. researchgate.net This solvent-free approach offers benefits such as environmental friendliness, high atom economy, and the absence of toxic byproducts. researchgate.net

A notable application of this technique is in the cascade Michael/aldol-like cyclization reaction between N-substituted phthalimides and α,β-unsaturated electrophiles. This reaction yields tricyclic systems like pyrrolo[2,1-a]isoindolone and tetrahydropyrido[2,1-a]isoindolone. researchgate.net Crucially, the diastereomeric distribution of the products can depend significantly on whether the reaction is performed under solution-phase or solvent-free ball-milling conditions, offering a way to control stereochemical outcomes. researchgate.net

Table 4: Diastereoselectivity under Different Reaction Conditions

Reaction Condition Key Advantage Outcome
Solution-Phase Synthesis Traditional, well-understood Baseline diastereomeric distribution

Elucidation of Reaction Mechanisms and Investigation of Reactivity Profiles for 3 Methyl 1h Isoindol 1 One Scaffolds

Detailed Mechanistic Pathways of Key Synthetic Transformations

The synthesis of the isoindolinone core can be achieved through various strategies, each proceeding via distinct mechanistic pathways.

A prevalent method involves the base-catalyzed reaction of 2-cyanobenzaldehyde (B126161) with primary nitroalkanes. This transformation is initiated by a nitroaldol (Henry) reaction, followed by a cyclization and a rearrangement step to yield the final 3-substituted isoindolinone.

Another significant synthetic route involves a cascade reaction between ortho-carbonyl-substituted benzonitriles and ((chloromethyl)sulfonyl)benzenes. acs.org The proposed mechanism for this transformation begins with the nucleophilic attack of a carbanion, derived from the ((chloromethyl)sulfonyl)benzene, on the carbonyl group of the benzonitrile. acs.org This step generates an alkoxide intermediate which, instead of undergoing a Darzens-type cyclization to form an epoxide, proceeds via a nucleophilic attack on the adjacent cyano group. acs.org This intramolecular cyclization forms a five-membered iminophthalan intermediate. The reaction culminates in a Dimroth-type rearrangement, which involves ring-opening and subsequent ring-closure, to furnish the thermodynamically more stable isoindolinone scaffold. acs.orgnih.gov

A further pathway involves the reaction of 2-cyanobenzaldehyde with 2-nitroaniline (B44862) derivatives. acs.org The proposed mechanism suggests that the lone pair of electrons on the aniline (B41778) nitrogen initiates a nucleophilic attack on the carbonyl carbon of the benzaldehyde. acs.org The resulting alkoxide anion then attacks the cyano group, leading to a cyclic intermediate that rearranges to form the 3-substituted isoindolin-1-one (B1195906). acs.org

Ring Expansion and Rearrangement Processes (e.g., transformation to phthalazinone derivatives)

The isoindolinone skeleton is a versatile precursor for the synthesis of other important heterocyclic systems through ring expansion and rearrangement reactions. A notable example is the transformation of 3-hydroxyisoindolinones into phthalazinone derivatives. nih.gov This ring expansion is typically achieved by reacting the isoindolinone with hydrazine (B178648) or its derivatives, such as methylhydrazine. nih.gov The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group of the lactam, leading to ring opening and subsequent intramolecular cyclization to form the six-membered phthalazinone ring. nih.gov

Beyond phthalazinones, 3-substituted isoindolin-1-ones can be converted into other heterocyclic structures like cinnolines and 1,2,4-[e]-benzotriazines. nih.gov These transformations are generally achieved through intramolecular cyclization of appropriately substituted isoindolinone precursors under basic conditions, such as methanolic potassium hydroxide. acs.orgnih.gov The specific outcome of the reaction depends on the nature of the substituent at the 3-position of the isoindolinone ring.

Nucleophilic and Electrophilic Attack Mechanisms on the Isoindolone Core

The reactivity of the isoindolinone core is characterized by its susceptibility to both nucleophilic and electrophilic attacks. The carbonyl group at the C-1 position is a primary site for nucleophilic attack. For instance, treatment of 3-hydroxybenzo[e]isoindolinone with potent nucleophiles like organolithium reagents (e.g., s-BuLi, n-BuLi) results in the addition to the carbonyl group, followed by the opening of the lactam ring. nih.govresearchgate.net

Furthermore, the methylene (B1212753) group at the C-3 position can be deprotonated under strong basic conditions to form a carbanion. This nucleophilic center can then react with various electrophiles. A key example is the direct alkylation of N-tert-butylsulfinyl-isoindolinones, where deprotonation with lithium diisopropylamide (LDA) at the C-3 position generates a carbanion that subsequently undergoes alkylation with electrophiles like benzyl (B1604629) bromide. acs.org

Conversely, the isoindolinone scaffold can be formed through processes involving electrophilic attack. The synthesis of isoindolin-1-ones via electrophilic cyclization of o-(1-alkynyl)benzamides demonstrates this. In this reaction, electrophiles such as iodine monochloride (ICl) or molecular iodine (I₂) react with the alkyne, initiating a cyclization cascade that results in the formation of the isoindolinone ring.

Stereoselective Control and Diastereomeric Outcomes in Synthetic Reactions

Achieving stereocontrol in the synthesis of 3-substituted isoindolinones is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. rsc.org A highly effective strategy for achieving stereoselective control involves the use of chiral auxiliaries.

The asymmetric synthesis of 3-substituted isoindolinones has been successfully demonstrated using a chiral N-tert-butylsulfinyl auxiliary. acs.org In this method, the deprotonation of (S)-2-(tert-butylsulfinyl)-isoindolin-1-one with LDA and subsequent alkylation proceeds with high diastereoselectivity, affording diastereomeric ratios (dr) up to 96:4. acs.org The stereochemical outcome is rationalized by a mechanism where the lithium ion coordinates to the sulfinyl group, facilitating the selective removal of the pro-S hydrogen at the C-3 position. The incoming electrophile then preferentially attacks the resulting carbanion from the face opposite to the sterically demanding tert-butyl group. acs.org

The diastereomeric outcomes of cascade reactions, such as those between 2-acylbenzonitriles and ((chloromethyl)sulfonyl)benzenes, have also been investigated. These reactions can lead to the formation of products as single diastereomers or as mixtures with varying diastereomeric ratios, depending on the specific substrates and reaction conditions employed. acs.org

Below is a table summarizing the diastereomeric ratios achieved in the synthesis of various 3-substituted isoindolinones using the chiral N-tert-butylsulfinyl auxiliary method. acs.org

CompoundAlkylating Agent (R-X)Yield (%)Diastereomeric Ratio (dr)
3 BnBr8996:4
4 CH2=CHCH2Br9195:5
5 Propargyl bromide9394:6
6 2-Iodopropane8294:6
7 4-MeO-BnBr9295:5
8 4-F-BnBr9095:5
9 4-CF3-BnBr8994:6
10 2-Naphthylmethyl bromide9195:5

Computational and Experimental Approaches for Mechanistic Verification

The elucidation of complex reaction mechanisms often requires a synergistic approach combining experimental observations with computational modeling.

Experimental verification plays a crucial role in confirming proposed mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are routinely used to characterize intermediates and final products, providing structural evidence that supports or refutes a proposed pathway. nih.gov Furthermore, X-ray crystallography offers unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers. nih.govacs.org This technique has been instrumental in confirming the stereochemical outcome of asymmetric reactions and providing a basis for understanding the mechanism of stereocontrol. acs.orgmdpi.comresearchgate.net

Computational approaches , particularly Density Functional Theory (DFT), have become powerful tools for investigating reaction mechanisms at a molecular level. nih.govacs.orgresearchgate.net DFT calculations can be used to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies. researchgate.net This allows for the determination of activation energy barriers, which can help to identify the rate-determining step of a reaction and to predict the feasibility of different mechanistic pathways. researchgate.net For example, DFT studies have been employed to support the proposed mechanism of the cascade reaction for the synthesis of 3,3-dialkylated isoindolin-1-ones, confirming that the pathway involving nucleophilic attack on the nitrile group followed by a Dimroth rearrangement is energetically favorable. acs.org

The combination of these experimental and computational methods provides a comprehensive understanding of the intricate mechanistic details governing the chemistry of 3-methyl-1H-isoindol-1-one and related scaffolds.

Advanced Spectroscopic Characterization and Analytical Techniques for 3 Methyl 1h Isoindol 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. A full NMR analysis, including 1D (¹H, ¹³C) and 2D techniques, would be required for the unambiguous structural confirmation of 3-methyl-1H-isoindol-1-one.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature signals for the four protons on the benzene (B151609) ring, typically appearing as complex multiplets between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns would depend on the substitution pattern. A signal for the methyl group (CH₃) would likely appear as a singlet or a doublet further upfield, while the proton on the nitrogen (N-H) of the lactam ring would present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Table 4.1.1: Predicted ¹H NMR Spectral Data for this compound (Note: This table is predictive as experimental data for the specific compound was not found.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic (H4, H5, H6, H7)~ 7.2 - 7.9Multiplet (m)4H
N-HVariable (broad)Singlet (s)1H
-CH₃~ 2.3Singlet (s)3H

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected. The most downfield signal would correspond to the carbonyl carbon (C=O) of the lactam, typically appearing in the 165-175 ppm range. The six aromatic carbons would resonate between approximately 120 and 145 ppm. The carbon atom to which the methyl group is attached (C3) and the methyl carbon itself would be found at the most upfield positions.

Table 4.1.2: Predicted ¹³C NMR Spectral Data for this compound (Note: This table is predictive as experimental data for the specific compound was not found.)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C1)~ 168 - 172
Aromatic Quaternary (C3a, C7a)~ 130 - 145
Aromatic CH (C4, C5, C6, C7)~ 122 - 135
C3~ 50 - 60
-CH₃~ 15 - 25

While 1D NMR provides essential information, 2D NMR experiments are crucial for assembling the molecular puzzle and confirming connectivity. wiley-vch.dewiley.com

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, primarily confirming the connectivity between adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal. nih.gov

TOCSY (Total Correlation Spectroscopy) could be used to identify all protons within a single spin system, which would be particularly useful for assigning all protons of the aromatic ring.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy techniques like FT-IR and FT-Raman are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. A strong, sharp absorption band for the carbonyl (C=O) stretch of the five-membered lactam ring is expected around 1680-1720 cm⁻¹. The N-H stretching vibration should appear as a medium to strong band in the region of 3200-3400 cm⁻¹. Other characteristic bands would include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. researchgate.netmdpi.com

Table 4.2.1: Predicted FT-IR Absorption Bands for this compound (Note: This table is predictive as experimental data for the specific compound was not found.)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch~ 3200 - 3400Medium - Strong
Aromatic C-H Stretch~ 3030 - 3100Medium
Aliphatic C-H Stretch~ 2850 - 2960Medium
C=O Stretch (Lactam)~ 1680 - 1720Strong
Aromatic C=C Stretch~ 1450 - 1600Medium - Strong

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like the carbonyl often produce strong IR signals, non-polar bonds and symmetric vibrations, such as the aromatic ring "breathing" modes, typically yield strong signals in the Raman spectrum. nih.gov For this compound, the aromatic C=C stretching vibrations and the symmetric C-H stretching of the methyl group would be expected to be prominent in the FT-Raman spectrum. A detailed analysis comparing both IR and Raman spectra allows for a more complete vibrational assignment. nih.gov

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular mass and elucidating the structure of compounds. In the analysis of this compound (C₉H₉NO), electron ionization (EI) mass spectrometry would be expected to provide significant structural information through characteristic fragmentation patterns.

The initial step in EI-MS involves bombarding the molecule with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound, the calculated molecular weight is approximately 147.17 g/mol , thus a prominent molecular ion peak would be anticipated at m/z 147.

Following ionization, the energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. The analysis of these fragments provides a molecular fingerprint that aids in structural confirmation. The fragmentation pathways for this compound can be predicted based on the stability of the resulting cations and neutral losses.

Key expected fragmentation processes include:

Loss of a methyl radical (•CH₃): A common fragmentation for methylated compounds is the cleavage of the methyl group. This would result in a fragment ion at m/z 132. This fragmentation is often driven by the formation of a stable resulting cation.

Loss of carbon monoxide (CO): Carbonyl-containing compounds frequently exhibit the loss of a neutral CO molecule (28 Da). Cleavage of the lactam ring could lead to the expulsion of CO, resulting in a significant peak at m/z 119 (147 - 28).

Retro-Diels-Alder (RDA) type reaction: The isoindolinone core could potentially undergo ring cleavage. For instance, fragmentation of the bicyclic system might occur, although this is often more complex.

Loss of H•: Loss of a single hydrogen atom can lead to an [M-1]⁺ peak at m/z 146.

The relative abundance of these fragment ions is dependent on their stability. The most abundant ion in the spectrum is designated as the base peak. By analyzing the m/z values of the molecular ion and the primary fragment ions, the structure of this compound can be confidently pieced together.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z ValueProposed Fragment StructureIdentity
147[C₉H₉NO]⁺•Molecular Ion (M⁺•)
132[M - CH₃]⁺Loss of a methyl radical
119[M - CO]⁺•Loss of carbon monoxide
118[M - CHO]⁺Loss of a formyl radical
91[C₇H₇]⁺Tropylium ion, indicative of a benzyl-type structure

X-ray Diffraction Crystallography for Solid-State Structural Confirmation

For a compound like this compound, obtaining a single crystal of suitable quality is the prerequisite for analysis. The crystal is then irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms within the crystal lattice.

Analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined. This yields a definitive structural model. The data obtained also includes the unit cell parameters—the dimensions of the basic repeating unit of the crystal (a, b, c) and the angles between them (α, β, γ)—as well as the crystal system and space group, which describe the symmetry of the crystal.

While specific crystallographic data for this compound is not detailed in widely available literature, analysis of closely related isoindolinone and phthalimide (B116566) derivatives reveals common structural features and packing motifs. tandfonline.com These studies consistently confirm the planarity of the isoindolinone ring system and provide precise measurements for the C=O and C-N bond lengths within the lactam ring. tandfonline.com Such analyses are crucial for understanding intermolecular interactions, like hydrogen bonding and π-π stacking, which govern the crystal packing. tandfonline.commdpi.com

Table 2: Representative Crystallographic Data for an Isoindoline (B1297411) Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.9308
b (Å)10.9695
c (Å)14.7966
α (°)90
β (°)98.61
γ (°)90
Volume (ų)900.07

Note: The data in this table is representative of a related heterocyclic structure to illustrate the type of information obtained from an X-ray diffraction experiment and does not represent this compound itself. mdpi.com

Based on a comprehensive review of the available scientific literature, it is not possible to generate an article that focuses solely on the computational chemistry and theoretical modeling of This compound according to the specified, detailed outline.

The search for research findings specific to "this compound" did not yield dedicated studies covering the requested topics of Density Functional Theory (DFT) calculations, geometry optimization, vibrational frequency analysis, reaction mechanism elucidation, molecular docking, and binding affinity predictions for this particular compound.

The existing body of research focuses on structurally related but distinct molecules, such as other isoindolinone derivatives, N-substituted isoindole-1,3-diones, and benzoisoindolones. Utilizing data from these related compounds would violate the strict instructional constraint to "ensure that all generated content strictly adheres to the provided outline" and to "focus solely on the requested topics" for this compound.

Therefore, to maintain scientific accuracy and adhere to the explicit negative constraints of the request, the article cannot be written. The specific computational and theoretical data required for each subsection of the outline for this compound is not present in the available search results.

Computational Chemistry and Theoretical Modeling of 3 Methyl 1h Isoindol 1 One

Theoretical Studies on Tautomerism and Isomerism of Isoindolone Systems

Tautomerism and isomerism are fundamental concepts in the study of isoindolone systems, influencing their reactivity, stability, and biological interactions. Theoretical studies have been instrumental in elucidating the complexities of these phenomena.

Isoindolinone systems can exhibit isoindole-isoindoline tautomerism. researchgate.net This has been a subject of spectral studies, which have observed that in solution, the isoindolenine tautomer is predominant. researchgate.net The existence of different tautomeric forms can significantly impact the chemical behavior of these compounds. For instance, in the case of 3-iminoisoindolinone, a related compound, it exists predominantly as the imino tautomer in a DMSO-d6 solution. researchgate.net This was determined by comparing the 13C NMR chemical shift values with those of model compounds. researchgate.net

In addition to tautomerism, isoindolone systems can also exhibit various forms of isomerism. This includes constitutional isomers, which have the same molecular formula but different connectivity, and stereoisomers, which have the same connectivity but different spatial arrangements of atoms. uobaghdad.edu.iqsydney.edu.au An example of stereoisomerism is the existence of E and Z isomers around a double bond, which has been observed in derivatives of 3-iminoisoindolinone. researchgate.net The stability and interconversion of these isomers can be investigated using computational methods, providing valuable information for drug design and synthesis.

Theoretical calculations, such as those at the RHF SCF ab initio 6-31G** level, have been employed to study the tautomeric equilibrium in related heterocyclic systems, demonstrating the co-existence of keto and enol forms. nih.gov These computational approaches, alongside experimental techniques like NMR spectroscopy, are vital for a comprehensive understanding of the tautomeric and isomeric landscapes of isoindolone derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focusing on Molecular Descriptors and Biological Correlations)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. nih.gov For isoindolone derivatives, QSAR studies can provide valuable insights into the molecular features that are crucial for their biological effects.

A typical QSAR study involves the calculation of a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. These descriptors are then used to build a statistical model that correlates them with the observed biological activity.

Molecular Descriptors in QSAR Models of Isoindolone-Related Systems

Descriptor CategoryExamples of DescriptorsBiological Correlation
Electronic Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Dipole momentCan correlate with receptor-binding affinity and reactivity.
Steric Molecular weight, Molar refractivity, van der Waals volumeCan influence how a molecule fits into a binding site.
Topological Connectivity indices, Shape indicesDescribe the branching and overall shape of a molecule, which can be important for biological activity.
Hydrophobic LogP (partition coefficient)Relates to the ability of a compound to cross cell membranes.

The selection of appropriate molecular descriptors is a critical step in QSAR modeling. The goal is to identify a set of descriptors that are both predictive of the biological activity and easily interpretable in terms of the underlying molecular mechanisms.

Once a QSAR model is developed, it can be used to predict the biological activity of new, unsynthesized isoindolone derivatives. This can help to prioritize compounds for synthesis and testing, thereby accelerating the drug discovery process. For instance, QSAR models have been successfully applied to predict the inhibitory activity of various heterocyclic compounds, including those related to isoindolones, against enzymes such as SARS 3CLpro and protein kinase CK2. nih.govnih.gov

The interpretation of QSAR models can also provide valuable information about the structure-activity relationships of a series of compounds. By examining the coefficients of the different descriptors in the QSAR equation, it is possible to identify the molecular features that are most important for biological activity. This information can then be used to guide the design of new compounds with improved potency and selectivity.

Advanced Applications of 3 Methyl 1h Isoindol 1 One and Its Derivatives in Specialized Fields

Applications in Medicinal Chemistry Research and Drug Discovery Scaffolds

The isoindolinone framework is a privileged structure in medicinal chemistry, forming the basis for a multitude of compounds with diverse therapeutic potential. researchgate.netmdpi.com Its rigid, bicyclic nature provides a stable platform for the strategic placement of various functional groups, allowing for the fine-tuning of pharmacological activity.

Derivatives of the isoindolinone scaffold have been shown to exhibit a broad spectrum of biological activities. researchgate.net This versatility makes them attractive candidates for drug discovery programs targeting a range of diseases. Research has identified compounds with antimicrobial, antiviral, anti-inflammatory, analgesic, anticancer, and central nervous system (CNS) activities. researchgate.netresearchgate.netresearchgate.netresearchgate.netneliti.com For instance, certain isoindolone derivatives have demonstrated moderate activity against the influenza A virus (H1N1). researchgate.net Others have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting key enzymes. nih.gov The wide range of biological effects underscores the importance of the isoindolinone scaffold as a foundational element in the design of new therapeutic agents. researchgate.netresearchgate.net

Biological ActivityExamples of Investigated DerivativesKey Findings
Antimicrobial/Antifungal3-hydroxy-isoindolin-1-one and 3-(alkyl/aryl)methyleneisoindolin-1-one derivativesShowed moderate antibacterial activity, justifying further investigation. researchgate.net
AntiviralIsoindolone derivatives from the endophytic fungus Emericella sp.Demonstrated moderate activity against the influenza A (H1N1) virus. researchgate.net
Anti-inflammatoryN-substituted isoindoline-1,3-dione derivativesExhibited significant anti-inflammatory and analgesic effects in animal models. neliti.comnih.gov
AnticancerVarious isoindoline (B1297411) derivativesShowed activity against leukemia, colon, epidermal, and ovarian cancer cells. doaj.org
CNS ActivityPazinaclone, Pagoclone (anxiolytics)Derivatives have been developed as anxiolytic and sedative agents. researchgate.net
AntihypertensiveChlorthalidoneA well-known diuretic and antihypertensive drug based on the isoindolinone structure. researchgate.net

The therapeutic effects of isoindolinone derivatives are often attributed to their ability to interact with specific biological targets, such as enzymes and receptors. A significant body of research has focused on elucidating these mechanisms of action.

Enzyme Inhibition: Isoindolinone derivatives have been identified as potent inhibitors of several key enzymes.

Carbonic Anhydrase (CA) Inhibition: Novel synthesized isoindolinone derivatives have shown significant potential as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.gov Certain compounds exhibited potent, low nanomolar inhibitory activities, with Ki values for hCA I ranging from 11.48 ± 4.18 to 87.08 ± 35.21 nM and for hCA II from 9.32 ± 2.35 to 160.34 ± 46.59 nM. nih.gov These findings suggest potential applications in conditions where CA inhibition is beneficial, such as glaucoma. nih.gov

Cyclooxygenase (COX) Inhibition: As a mechanism for their anti-inflammatory and analgesic effects, some N-alkyl-isoindoline-1,3-dione derivatives have been evaluated as inhibitors of COX enzymes. nih.govmdpi.comresearchgate.net Studies have shown that different derivatives can exhibit preferential inhibition of either COX-1 or COX-2, with some compounds showing stronger inhibition of COX-2 than the reference drug meloxicam. nih.govnih.govresearchgate.net

Cholinesterase Inhibition: In the context of Alzheimer's disease, isoindoline-1,3-dione derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Some derivatives displayed potent inhibitory activity, with IC₅₀ values in the micromolar range, indicating their potential as leads for developing new anti-Alzheimer's agents. nih.gov

Receptor Modulation: Beyond enzyme inhibition, isoindolinone derivatives can also act by modulating the activity of cell surface receptors. A notable example is the development of potent and selective antagonists for the serotonin (B10506) 5-HT2C receptor. researchgate.netnih.gov This was achieved through both traditional medicinal chemistry approaches and in silico screening, highlighting the scaffold's suitability for designing receptor-targeted ligands. nih.gov

TargetDerivative ClassInhibitory/Modulatory Activity
Carbonic Anhydrase I & IISulfamate-containing isoindolinones (e.g., 2c, 2f)Potent inhibition with Ki values in the low nanomolar range (e.g., 9.32 - 16.09 nM). nih.gov
Cyclooxygenase (COX-1/COX-2)N-substituted 1H-isoindole-1,3(2H)-dionesSome derivatives showed stronger COX-2 inhibition than the reference, meloxicam. nih.govnih.govresearchgate.net
Acetylcholinesterase (AChE)Isoindoline-1,3-dione derivatives with piperazine (B1678402) moietyIC₅₀ values as low as 1.12 μM. nih.gov
Butyrylcholinesterase (BuChE)Isoindoline-1,3-dione derivatives with diphenylmethyl moietyIC₅₀ values around 21.24 μM. nih.gov
Serotonin 5-HT2C ReceptorVarious isoindolone derivativesAct as potent and selective antagonists. nih.gov

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. SAR studies on isoindolinone derivatives have provided valuable insights for optimizing their potency and selectivity.

For cholinesterase inhibitors, the length of the alkyl linker between the isoindoline-1,3-dione core and other moieties, such as N-benzylpiperidine, has been shown to be a critical factor influencing activity against both AChE and BuChE. nih.gov The presence of interactions with aromatic amino acid residues in the enzyme's active site, such as π-π stacking and cation-π interactions, is also vital for high inhibitory activity. nih.gov

In the development of COX inhibitors, the introduction of a piperazine ring into the N-methylphthalimide structure was found to increase lipophilicity and affinity for the enzyme. mdpi.com Molecular docking studies revealed that the isoindoline-1,3-dione part of the molecule interacts with key residues like Trp387 and Ser530 within the COX active site. nih.gov

For 5-HT2C antagonists, medicinal chemistry strategies focused on optimizing the substituents on the isoindolone core to enhance potency at the target receptor and improve pharmacokinetic profiles, leading to molecules with high potency, good selectivity, and oral bioavailability. nih.gov These studies demonstrate how systematic structural modifications of the isoindolinone scaffold can lead to compounds with highly specific and improved biological functions.

Applications in Agrochemical Research

The structural features that make isoindolinones valuable in medicine also translate to other fields, including agriculture. Research has explored the potential of these compounds as active ingredients in agrochemicals.

Several isoindoline-1,3-dione derivatives have been synthesized and evaluated for their herbicidal activity. acs.orgnih.govsemanticscholar.org Certain analogues, particularly isoindolinedione-substituted benzoxazinones, have demonstrated good herbicidal effects against both monocotyledonous and dicotyledonous weeds in pre- and post-emergence tests. acs.orgnih.gov The observed injury symptoms in weeds, such as leaf cupping, crinkling, and necrosis, are typical of herbicides that act by inhibiting the protoporphyrinogen (B1215707) IX oxidase (protox) enzyme. acs.orgnih.gov

Furthermore, other indole-based derivatives have been designed as antagonists of the auxin receptor protein TIR1, which plays a crucial role in plant growth. nih.gov These compounds exhibited excellent inhibition of root and shoot growth in species like rape (B. napus) and barnyard grass (E. crus-galli). nih.gov For example, at a concentration of 100 mg/L, certain compounds achieved up to a 96% inhibition rate on the root of rape. nih.gov This line of research expands the potential of isoindolone-related structures for the development of new herbicides with novel modes of action. nih.govbiorxiv.org

Derivative ClassTarget WeedsMechanism of Action (Proposed)Efficacy Example
Isoindolinedione substituted benzoxazinonesAbutilon theophrasti, Amaranthus spinosus, Digitaria sanguinalis, Echinochloa crus-galliProtoporphyrinogen IX Oxidase (Protox) InhibitionCompounds C10, C12, and C13 identified as potent pre-emergent herbicides. acs.orgnih.gov
Indole-3-carboxylic acid derivativesRape (B. napus), Barnyard grass (E. crus-galli)Auxin Receptor (TIR1) AntagonismUp to 96% inhibition of rape root growth at 100 mg/L. nih.gov

Contributions to Materials Science and Engineering

The applications of isoindolinone derivatives extend beyond the life sciences into the realm of materials science. The delocalized π-electron system inherent in the isoindole structure makes these compounds candidates for advanced materials with specific optical properties. acgpubs.orgresearchgate.net

Derivatives of isoindole-1,3-dione have been investigated for their potential use as nonlinear optical (NLO) materials. acgpubs.org NLO materials are crucial for technologies such as telecommunications and high-density optical data storage. The molecular structure of isoindolones, with their delocalized π-electrons, is a key feature for achieving high NLO properties. acgpubs.org Additionally, isoindoline derivatives have found application as pigments, where their structural stability and electronic properties contribute to their color and durability. researchgate.net The synthesis of various isoindole-1,3-dione compounds and the investigation of their optical parameters, such as absorbance, optical band gap, and refractive index, are active areas of research to identify their suitability for use as dielectric or insulator materials. researchgate.net

Development of Advanced Dyes and Pigments

Derivatives of the isoindolinone core are foundational to a class of high-performance organic pigments known for their exceptional durability and color properties. These pigments are primarily used in applications where superior stability against heat, light, and weathering is a critical requirement. Isoindolinone pigments are characterized by their excellent solvent resistance and heat stability, making them ideal for coloring high-quality plastics and premium paint systems, including those for the automotive and decorative industries.

Commercially significant isoindolinone pigments include Pigment Yellow 110, Pigment Yellow 139, and Pigment Orange 61. These pigments exhibit good fastness to weather and light, as well as high resistance to migration, making them suitable for demanding applications like spin dyeing of plastics and high-grade printing inks for metal decoration and laminated sheets.

The performance of these pigments stems from their stable molecular structure, which often includes chlorine groups that enhance insolubility and lightfastness. Their high color strength and brilliant shades allow them to be used as alternatives to heavy-metal-based pigments like lead chromates. For instance, Pigment Yellow 139 is the most reddish-yellow pigment, making it particularly suitable for creating vibrant orange shades.

Below is a table summarizing the characteristics and applications of key isoindolinone pigments.

Pigment Name C.I. Name Shade Key Properties Primary Applications
Isoindolinone YellowP.Y. 110Reddish YellowHigh transparency, excellent fastness, heat stability.Premium industrial and automotive coatings, high-quality plastics.
Isoindoline YellowP.Y. 139Reddish YellowExcellent full-shade weather fastness.High-end industrial coatings, automotive finishes, high-grade printing inks.
Isoindolinone OrangeP.O. 61OrangeExcellent heat stability and resistance properties.Plastics, packaging inks.

Photochromic Materials and Functional Applications

Photochromism is a phenomenon involving the reversible transformation of a chemical species between two forms, induced in at least one direction by electromagnetic radiation. This change is accompanied by a significant alteration in the material's absorption spectra and, consequently, its color. While the core 3-methyl-1H-isoindol-1-one is not inherently photochromic, its scaffold is related to classes of compounds that do exhibit these properties, such as indigo (B80030) derivatives.

The development of photochromic materials often involves creating molecules that can undergo reversible isomerization, such as the E-Z photoisomerization observed in certain indigo and isoindigo derivatives upon irradiation with light. The structural rigidity and potential for substitution on the isoindolinone ring system provide a framework that could be engineered to exhibit photoswitchable behavior. Functionalization of the isoindolinone core could lead to novel photochromic systems. Diarylethenes are another important class of photoswitchable compounds that undergo reversible photochemical conversions between open and closed forms.

Potential functional applications for such materials are vast and include:

Smart Windows: Glass that dynamically adjusts its tint in response to sunlight.

Optical Data Storage: Storing information by inducing color changes at a molecular level.

Sensors: Detecting substances or environmental changes through a colorimetric response.

Molecular Switches: Controlling chemical or biological processes with light.

Research into hybrid compounds, such as those combining spiropyran (a well-known photochrome) with other fluorescent moieties, demonstrates a strategy where photochromic transformations can modulate a material's properties, like fluorescence, through processes such as resonance energy transfer. This suggests a potential pathway for designing multifunctional isoindolinone-based materials where photochromism controls another physical or chemical property.

Catalytic Applications

The isoindolinone scaffold is a prominent structural motif in a wide array of biologically and pharmaceutically active compounds. Consequently, the synthesis of this heterocyclic system has garnered significant attention, with many synthetic routes relying heavily on transition metal catalysis. Catalysts based on palladium, copper, rhodium, and cobalt have been employed to construct the isoindolinone core through reactions like C-H activation, carbonylation, and cyclization.

Beyond being a synthetic target, the isoindolinone framework itself holds potential as a scaffold in catalyst design. The rigid, planar structure and the presence of heteroatoms (nitrogen and oxygen) provide potential coordination sites for metal centers. By modifying the substituents on the aromatic ring or the nitrogen atom, ligands can be created that fine-tune the electronic and steric properties of a metal catalyst.

Recent research has explored the use of isoindolinone derivatives in various catalytic transformations. For instance, the development of efficient, metal-free synthetic methods for isoindolinone derivatives highlights the ongoing innovation in this area. The isoindolinone core can serve as a fundamental pharmacophore that interacts with enzymes, suggesting its utility in designing enzyme inhibitors, which are a form of catalyst for biological reactions. The synthesis of complex isoindole-containing scaffolds has been achieved through rhodium-catalyzed cascade reactions, demonstrating the interplay between the isoindolinone structure and catalytic processes. This indicates a dual role for isoindolinone derivatives: as products of sophisticated catalytic reactions and as potential components of future catalytic systems.

Future Research Directions and Emerging Paradigms for 3 Methyl 1h Isoindol 1 One

Development of Sustainable and Environmentally Benign Synthetic Methods

The principles of green chemistry are increasingly guiding the development of new synthetic routes in organic chemistry. iitm.ac.in Future efforts in the synthesis of 3-methyl-1H-isoindol-1-one and its derivatives will prioritize methods that are not only efficient and high-yielding but also environmentally responsible.

Key areas of focus include:

Catalyst- and Additive-Free Reactions: Exploring multicomponent reactions (MCRs) in green solvents like water eliminates the need for catalysts and additives, reducing waste and simplifying purification. researchgate.net For instance, the three-component reaction of 2-formylbenzoic acids, primary amines, and suitable carbon sources in water represents a promising eco-friendly approach. researchgate.netresearchgate.net

Metal-Free Catalysis: While transition-metal catalysis has been instrumental in isoindolinone synthesis, concerns over cost, toxicity, and metal residue contamination persist. nih.govnih.gov The development of metal-free synthetic protocols, such as those using organocatalysts or proceeding under mild, base-promoted conditions, is a significant step forward. nih.govresearchgate.net A recently developed one-pot method using chlorosulfonyl isocyanate (CSI) under mild, metal-free conditions exemplifies this trend. nih.gov

Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, are particularly effective in achieving high atom economy. researchgate.net

Green Synthesis StrategyKey FeaturesAdvantages
Water-Based MCRs Uses water as a solvent; catalyst- and additive-free.Non-toxic, non-flammable, low cost, simplified workup. researchgate.net
Metal-Free Catalysis Employs organocatalysts or simple reagents like K2CO3.Avoids toxic metal residues, reduces cost and complexity. nih.govresearchgate.net
Recyclable Systems Utilizes catalysts (e.g., fluorous phosphines) and solvents that can be recovered and reused.Minimizes waste, lowers operational costs, conserves resources. rsc.org
Electrochemical Methods Uses electricity to drive reactions, reducing the need for chemical reagents.High controllability, mild conditions, broad functional group tolerance. organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.govspringernature.com For the this compound scaffold, these computational tools offer immense potential to navigate the vast chemical space and design novel derivatives with tailored biological activities.

Future applications in this domain will likely include:

Predictive Modeling: ML algorithms, particularly deep neural networks (DNNs), can be trained on large datasets to predict the physicochemical properties, biological activities (e.g., cytotoxicity, enzyme inhibition), and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel isoindolinone derivatives. mdpi.comnih.govmdpi.com This allows for the in silico screening of virtual libraries, prioritizing compounds for synthesis and reducing the time and cost of experimental testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By learning the underlying patterns of known active compounds, these models can propose novel this compound analogs that are predicted to have high efficacy and favorable safety profiles. springernature.commdpi.com

Synthesis Planning: AI can assist in devising efficient synthetic routes. Retrosynthesis algorithms can analyze a target isoindolinone derivative and propose a step-by-step reaction pathway, drawing from vast databases of known chemical reactions. mdpi.com

High-Throughput Screening Analysis: AI can rapidly analyze the large datasets generated from high-throughput screening (HTS) experiments, identifying structure-activity relationships (SAR) and prioritizing hits for further development. nih.gov

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new, more efficient transformations. The combination of advanced spectroscopic techniques and high-level computational chemistry provides powerful tools for elucidating the intricate details of how this compound and its derivatives are formed and how they react.

Future research will increasingly rely on:

Density Functional Theory (DFT): DFT calculations have become indispensable for studying reaction pathways, determining the structures of transition states, and calculating activation energies. researchgate.netpku.edu.cn This allows researchers to rationalize experimental outcomes, such as regioselectivity and stereoselectivity, and to predict the feasibility of new reactions. researchgate.net For example, DFT can be used to investigate the energy barriers of different cyclization pathways in isoindolinone synthesis. researchgate.net

In-Situ Spectroscopy: Techniques like in-situ IR and NMR spectroscopy allow for the real-time monitoring of reactions. This provides direct evidence for the formation of transient intermediates and helps to build a complete picture of the reaction mechanism, validating computational models.

Advanced NMR Techniques: Two-dimensional NMR and other advanced experiments are vital for the unambiguous structural characterization of complex isoindolinone derivatives, especially those with multiple stereocenters. nih.gov

Kinetic Studies: Detailed kinetic analyses provide quantitative data on reaction rates and orders, which are essential for distinguishing between proposed mechanisms. pku.edu.cn

Expansion of the Chemical Space and Structural Diversity of this compound Derivatives

The biological and material properties of isoindolinones are highly dependent on the nature and position of their substituents. Expanding the structural diversity of derivatives based on the this compound core is key to discovering new functionalities and applications.

Strategies for achieving this include:

Multicomponent Reactions (MCRs): As mentioned, MCRs are a powerful tool for rapidly generating libraries of structurally complex molecules from simple starting materials in a single step. researchgate.net This approach is ideal for exploring the chemical space around the isoindolinone scaffold. nih.govmtroyal.ca

Late-Stage Functionalization: Developing methods to modify the isoindolinone core after its initial synthesis allows for the efficient creation of diverse analogs without having to redesign the entire synthetic route. C-H activation is a particularly powerful strategy for introducing new functional groups at various positions on the aromatic ring. nih.govsemanticscholar.org

Asymmetric Synthesis: Many of the biological activities of isoindolinones are stereospecific. The development of enantioselective synthetic methods, such as those using chiral catalysts, is crucial for accessing specific stereoisomers and creating derivatives with quaternary stereocenters. organic-chemistry.orgresearchgate.net

Synthesis of Fused Systems: Creating polycyclic structures by fusing other rings onto the isoindolinone framework can lead to compounds with novel properties and geometries. researchgate.net

Exploration of Unconventional Applications in Emerging Technologies

While the primary focus of isoindolinone research has been in medicinal chemistry, the unique electronic and photophysical properties of the heterocyclic core suggest potential for applications in materials science and other emerging technologies. researchgate.netmdpi.com

Future exploratory research could target:

Organic Electronics: The planar, conjugated structure of the isoindole system is a feature found in many organic semiconductors. Derivatives of this compound could be investigated as components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). beilstein-journals.org

Sensors and Probes: By attaching fluorophores or other signaling moieties to the isoindolinone scaffold, it may be possible to develop chemical sensors for detecting specific analytes or fluorescent probes for biological imaging. researchgate.net

Functional Dyes: The isoindole core is a known chromophore. researchgate.net Research into new derivatives could lead to the development of advanced dyes and pigments with high stability and specific absorption/emission properties for applications in textiles, coatings, and data storage.

Q & A

Q. Advanced Research Focus

  • High-Resolution MS (HRMS) : Resolves isotopic patterns to identify byproducts (e.g., oxidation at C-3 yielding 3-hydroxymethyl derivatives) .
  • Tandem MS (MS/MS) : Fragmentation pathways (e.g., loss of CO from the carbonyl group) confirm structural assignments .
    Coupling with HPLC ensures detection of impurities at <0.1% levels .

How can computational methods like density functional theory (DFT) predict the reactivity of this compound in novel reactions?

Advanced Research Focus
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict sites for nucleophilic/electrophilic attacks .
  • Transition States : Simulate activation barriers for cyclization or substitution reactions .
    Validation against experimental NMR chemical shifts (RMSD <1 ppm) ensures accuracy .

What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Focus
Discrepancies in bioactivity (e.g., enzyme inhibition) arise from:

  • Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Structural Confounders : Verify derivative purity via LC-MS and control for tautomerism .
    Meta-analyses comparing IC50 values across studies can identify outliers .

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